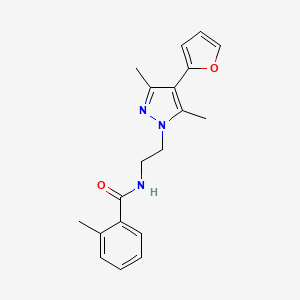

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-13-7-4-5-8-16(13)19(23)20-10-11-22-15(3)18(14(2)21-22)17-9-6-12-24-17/h4-9,12H,10-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXINLXJPBTOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is . It features a unique combination of a furan ring, a pyrazole moiety, and a benzamide structure, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

-

Preparation of Intermediates :

- The furan and pyrazole intermediates can be synthesized through cyclization reactions.

- The coupling of these intermediates is followed by the formation of the benzamide structure.

-

Reaction Conditions :

- Reactions are conducted under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains in vitro.

| Compound | Activity | Reference |

|---|---|---|

| 5-(furan-2-yl)-3-methylpyrazole | Antibacterial | |

| 3,5-Dimethylpyrazole | Antifungal | |

| N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl) derivatives | Broad-spectrum activity |

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties. These effects are likely mediated through the modulation of inflammatory pathways, potentially making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : It could interact with various receptors, altering their activity and leading to therapeutic effects.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Antioxidant Activity : Research demonstrated that pyrazoline derivatives exhibited significant antioxidant properties, which could enhance cellular protection against oxidative stress .

- Clinical Trials : Compounds with similar structures have entered clinical trials targeting specific cancers, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular weights calculated from structural formulas.

Physicochemical Properties

- Solubility : The target compound’s furan and methyl groups likely reduce aqueous solubility compared to MC4387’s PEG chain, which introduces polarity . Example 53’s fluorinated aromatic systems may further decrease solubility due to hydrophobic effects .

- Thermal Stability : While the target compound’s melting point is unreported, Example 53 exhibits a melting point of 175–178°C, suggesting robust crystal packing due to planar fused rings . The target’s simpler pyrazole core may result in lower thermal stability.

- Electronic Properties : Density functional theory (DFT) studies, as referenced in and , could predict the target compound’s charge distribution and stability. For instance, the furan oxygen’s lone pairs may influence electron density at the pyrazole N1 position, affecting reactivity .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, furan-2-carbaldehyde can react with acetylacetone derivatives to form the furan-substituted pyrazole core .

Functionalization : Alkylation or coupling reactions to introduce the ethyl linker and benzamide moiety. A common intermediate is 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole , which is alkylated with 2-chloroethylamine followed by amidation with 2-methylbenzoyl chloride .

Key Intermediates :

- 4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole

- N-(2-Chloroethyl)-2-methylbenzamide

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

Q. Table 1: Spectroscopic Techniques and Key Features

| Technique | Key Features |

|---|---|

| ¹H NMR | Furan (δ 6.3–6.8 ppm), pyrazole-CH3 (δ 2.1–2.5 ppm), benzamide (δ 7.2–7.8 ppm) |

| ¹³C NMR | Carbonyl (δ 165–170 ppm), furan C-O (δ 110–115 ppm) |

| HRMS | Molecular ion [M+H]⁺ matching theoretical mass |

| X-ray Diffraction | Bond lengths (C-N: ~1.33 Å, C-O: ~1.36 Å) and torsion angles |

Advanced Research Questions

Q. How can computational methods predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs). The pyrazole and benzamide moieties often interact with hydrophobic pockets or hydrogen-bonding residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time. Focus on RMSD (<2 Å) and ligand-protein interaction persistence (>50% simulation time).

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors on furan, hydrophobic groups on benzamide) for activity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude impurities contributing to off-target effects .

- Dose-Response Curves : Calculate IC50/EC50 values across multiple replicates to assess reproducibility.

Q. What strategies determine structure-activity relationships (SAR) for pyrazole/benzamide modifications?

Methodological Answer:

- Systematic Substitution :

- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., COX-2 or MAO-B) to rank substituent contributions.

- QSAR Modeling : Use Gaussian or CODESSA to correlate electronic descriptors (e.g., Hammett constants) with activity .

Experimental Design Considerations

Q. How to design crystallization trials for X-ray analysis?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with solvents like DMSO/water or ethanol/chloroform.

- Temperature Gradients : Vary from 4°C to room temperature to induce slow crystal growth.

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL, focusing on disorder modeling and hydrogen placement .

Q. What analytical workflows validate synthetic intermediates?

Methodological Answer:

- In-line Monitoring : Use ReactIR or LC-MS to track reaction progress and intermediate stability.

- Isolation and Characterization : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) followed by NMR and melting point analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological potency?

Methodological Answer:

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier studies.

- Structural Reanalysis : Re-examine crystallographic data (e.g., CCDC entries) to confirm conformational stability .

- Cross-Validation : Reproduce key assays (e.g., enzyme inhibition) with independent batches of the compound.

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) in detail .

- Data Transparency : Share raw crystallographic data (e.g., .cif files) and NMR spectra (FID files) in supplementary materials.

- Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to guide future optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.